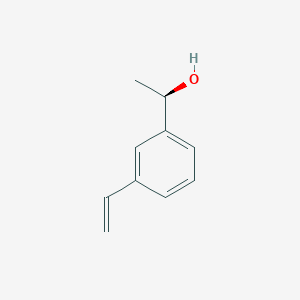

(R)-1-(3-Vinyl-phenyl)-ethanol

Description

Significance of Chiral Alcohols as Versatile Building Blocks in Contemporary Organic Synthesis

Chiral alcohols are fundamental building blocks in the synthesis of enantiomerically pure compounds. fiveable.me Their importance stems from the prevalence of hydroxyl groups in biologically active molecules and their utility as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation. The stereochemistry of the alcohol directly influences the biological activity of the final product, as different enantiomers can have vastly different physiological effects. google.com For instance, the tragic case of thalidomide (B1683933) underscored the critical importance of chirality in drug design, where one enantiomer was therapeutic while the other was teratogenic. google.com

The synthesis of chiral alcohols is a major focus in organic chemistry, with methods ranging from the resolution of racemic mixtures to asymmetric synthesis. magtech.com.cn Biocatalysis, in particular, has emerged as a powerful and sustainable tool for producing chiral alcohols with high enantioselectivity under mild reaction conditions. magtech.com.cnbohrium.com Enzymes such as ketoreductases and lipases are widely used for the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic alcohols, respectively. magtech.com.cnnih.gov

Strategic Importance of Substituted 1-Phenylethanol (B42297) Derivatives as Chiral Intermediates

Within the class of chiral alcohols, substituted 1-phenylethanol derivatives are particularly strategic intermediates. researchgate.netgoogleapis.com Their structural motif is a common feature in many pharmaceuticals and natural products. The phenyl ring can be readily functionalized, allowing for the introduction of various substituents that can modulate the biological activity or physical properties of the target molecule.

The synthesis of enantiomerically pure substituted 1-phenylethanols is often achieved through the asymmetric reduction of the corresponding acetophenones. researchgate.netrsc.org This can be accomplished using chiral metal catalysts or, increasingly, through biocatalytic methods. rsc.orgresearchgate.net For example, various microorganisms and their isolated enzymes have been shown to reduce a wide range of substituted acetophenones to their corresponding (R)- or (S)-alcohols with high conversion rates and excellent enantiomeric excess. researchgate.net

Contextualization of (R)-1-(3-Vinyl-phenyl)-ethanol as a Distinct Chiral Target and Synthetic Precursor

This compound stands out as a distinct and valuable chiral building block due to the presence of two key functional groups: the (R)-configured secondary alcohol and the vinyl group at the meta-position of the phenyl ring. The chiral alcohol provides a stereocenter that can be crucial for the biological activity of a target molecule, while the vinyl group serves as a versatile handle for a variety of chemical transformations.

The vinyl group can participate in numerous reactions, including polymerization, cross-coupling reactions, and various addition reactions. acs.org This dual functionality allows for the construction of complex molecular architectures with precise stereochemical control. For instance, the vinyl group can be used to create polymers with chiral pendant groups, leading to materials with unique optical or recognition properties. acs.orgresearchgate.net It can also serve as a precursor for other functional groups through oxidation or other transformations.

The synthesis of this compound can be approached through several routes. One common method involves the asymmetric reduction of 3-vinylacetophenone. This transformation can be achieved with high enantioselectivity using various catalytic systems, including those based on transition metals with chiral ligands or biocatalysts. Another approach is the kinetic resolution of racemic 1-(3-vinylphenyl)ethanol, often employing lipases to selectively acylate one of the enantiomers. nih.govdss.go.th

The strategic placement of the vinyl group at the meta-position influences the electronic properties of the aromatic ring and provides a specific point of attachment for further synthetic modifications without sterically hindering the chiral alcohol. This makes this compound a highly sought-after intermediate in the synthesis of complex, high-value molecules.

Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(1R)-1-(3-ethenylphenyl)ethanol |

InChI |

InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h3-8,11H,1H2,2H3/t8-/m1/s1 |

InChI Key |

LJZMGASGMHCVKJ-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC(=C1)C=C)O |

Canonical SMILES |

CC(C1=CC=CC(=C1)C=C)O |

Origin of Product |

United States |

Methodologies for the Enantioselective Synthesis of R 1 3 Vinyl Phenyl Ethanol

Biocatalytic Pathways for Chiral 1-Phenylethanol (B42297) Derivatives

Biocatalysis leverages the inherent stereoselectivity of enzymes to resolve racemic mixtures, providing access to enantiomerically pure compounds. For chiral secondary alcohols like 1-(3-vinyl-phenyl)-ethanol, enzymatic kinetic resolution (EKR) is a widely employed and effective technique. This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with an enzyme, leading to the separation of the unreacted enantiomer and the product.

Enzymatic Kinetic Resolution of Racemic 1-(3-Vinyl-phenyl)-ethanol and Analogues

Enzymatic kinetic resolution of racemic 1-(3-vinyl-phenyl)-ethanol and its analogues typically involves the enantioselective acylation of one of the enantiomers, catalyzed by a lipase (B570770). This process results in an enantioenriched alcohol and an ester, which can be separated. The efficiency of this resolution is highly dependent on the choice of enzyme, acyl donor, solvent, and other reaction parameters.

Lipase-catalyzed transesterification is a robust method for the kinetic resolution of racemic secondary alcohols. In this reaction, a lipase selectively transfers an acyl group from an acyl donor to one of the alcohol's enantiomers. This process is often irreversible, especially when using activated acyl donors like vinyl esters, which drives the reaction towards the formation of the ester product.

The choice of lipase is critical for achieving high enantioselectivity in the kinetic resolution of 1-phenylethanol derivatives. Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for these transformations. unlp.edu.arnih.gov Its commercially available immobilized form, Novozyme 435, is particularly popular due to its high stability, activity, and ease of handling. unlp.edu.arscirp.orgresearchgate.net Studies on the resolution of the closely related analogue, 1-phenylethanol, have demonstrated the superior performance of Novozyme 435 compared to other lipases like porcine pancreatic lipase (PPL) and free Candida antarctica lipase. scirp.org The immobilized nature of Novozyme 435 allows for easy separation from the reaction mixture and potential for reuse, making it a cost-effective option for industrial applications. researchgate.netresearchgate.net

The high enantioselectivity of CALB is attributed to its well-defined active site, which can effectively discriminate between the two enantiomers of the racemic alcohol. unlp.edu.ar This specificity leads to the preferential acylation of one enantiomer, resulting in high enantiomeric excess (ee) for both the remaining alcohol and the formed ester.

Table 1: Screening of Lipases for the Kinetic Resolution of (R,S)-1-Phenylethanol

| Lipase | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E) |

|---|---|---|---|---|

| Novozyme 435 (Candida antarctica Lipase B) | 40.1 | >99 | 98.9 | >200 |

| Burkholderia cepacia Lipase | - | - | - | >200 |

Data based on studies of 1-phenylethanol, a close analogue of 1-(3-vinyl-phenyl)-ethanol. researchgate.netresearchgate.net

The reaction medium plays a significant role in the performance of lipase-catalyzed reactions. Organic solvents are typically used to dissolve the substrate and acyl donor. Non-polar solvents like hexane (B92381) and n-heptane are often the preferred choice for these resolutions as they generally lead to higher enzyme activity and enantioselectivity. scirp.orgjocpr.com In a study on the kinetic resolution of 1-phenylethanol, n-hexane was found to be the optimal solvent, providing a higher yield compared to other solvents like toluene (B28343) and tetrahydrofuran. scirp.org The hydrophobicity of the solvent, often quantified by its log P value, can influence the enzyme's conformation and catalytic activity.

Table 2: Effect of Solvent on the Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol

| Solvent | Yield of 1-Phenylethyl Acetate (B1210297) (%) |

|---|---|

| n-Hexane | 58.45 |

| Toluene | >50 |

| n-Heptane | >50 |

| Tetrahydrofuran | 13.89 |

Data from a study using Novozyme 435 for the resolution of 1-phenylethanol. scirp.org

To maximize the efficiency of the enzymatic kinetic resolution, it is essential to optimize various process parameters. These include temperature, substrate concentration, enzyme loading, and reaction time. For the Novozyme 435-catalyzed resolution of 1-phenylethanol, an optimal temperature of 60°C was identified. scirp.org The concentration of the substrate and the amount of enzyme used are also critical. Higher enzyme loading can lead to faster reaction rates, but it is important to find a balance to ensure a cost-effective process.

A study utilizing response surface methodology (RSM) to optimize the kinetic resolution of (R,S)-1-phenylethanol with Novozyme 435 determined the following optimal conditions to achieve 100% enantiomeric excess for the substrate: a substrate concentration of 240 mM, a biocatalyst loading of 11 mg/mL, a temperature of 42°C, and a reaction time of 75 minutes. nih.gov This systematic optimization can significantly reduce reaction times and biocatalyst consumption, which is crucial for industrial-scale production. nih.gov

Table 3: Optimized Parameters for the Kinetic Resolution of (R,S)-1-Phenylethanol

| Parameter | Optimal Value |

|---|---|

| Substrate Concentration | 240 mM |

| Biocatalyst Loading (Novozyme 435) | 11 mg/mL |

| Temperature | 42 °C |

Optimized for achieving 100% enantiomeric excess of the substrate. nih.gov

Whole-Cell Biocatalysis for Asymmetric Reduction of Prochiral Ketones (e.g., 3-Vinylacetophenone)

Whole-cell biocatalysis is a robust method for the asymmetric reduction of prochiral ketones like 3-Vinylacetophenone to the corresponding chiral alcohol, (R)-1-(3-Vinyl-phenyl)-ethanol. This approach utilizes the native enzymatic machinery within microbial cells, offering a cost-effective solution by eliminating the need for enzyme purification and providing a stable environment for the enzymes.

The key to successful whole-cell biocatalysis lies in the selection of a microorganism that expresses carbonyl reductases or alcohol dehydrogenases with high activity and stereoselectivity for the target substrate.

Escherichia coli : Recombinant E. coli is a widely used host for overexpressing specific carbonyl reductases. By introducing a gene encoding a reductase with known (R)-selectivity towards acetophenone (B1666503) derivatives, it is possible to create a bespoke biocatalyst. This allows for high enzyme concentrations and predictable performance. Lyophilized recombinant E. coli cells can be employed in neat substrates, which is particularly advantageous for converting ketones and alcohols that may be unstable in aqueous media rsc.org.

Candida tropicalis : Various yeast species are known for their excellent ketone-reducing capabilities. Candida tropicalis, for instance, has been successfully used in the enantioselective bioreduction of acetophenone and its analogues to the corresponding (S)-alcohols with high yields and enantiomeric excess nih.gov. While this specific strain produces the (S)-enantiomer, other non-conventional yeasts or genetically modified strains of Candida can be screened or engineered to express (R)-selective reductases for the synthesis of this compound. The versatility of these microorganisms is highlighted by their ability to function over a broad range of pH and temperature conditions nih.gov.

Medium engineering is critical for overcoming challenges such as low substrate solubility and product inhibition in biocatalytic processes. The use of additives can significantly enhance reaction efficiency.

Natural Deep Eutectic Solvents (NADES) : NADES are emerging as green and sustainable solvent systems for biocatalysis. These mixtures of natural compounds (like choline chloride and urea) can form eutectic mixtures with low melting points. They can enhance substrate solubility and, in some cases, improve enzyme stability and selectivity. The application of NADES can create a favorable microenvironment for the whole-cell biocatalyst, leading to improved performance in the reduction of 3-Vinylacetophenone.

To maximize the productivity and efficiency of the biotransformation, it is essential to optimize key reaction parameters, including the concentrations of both the substrate and the biocatalyst. High substrate concentrations can lead to inhibition or toxicity, while an insufficient amount of biocatalyst can result in slow reaction rates. A systematic approach is typically used to find the optimal balance.

Table 1: Optimization of Biocatalyst and Substrate Concentration The following is a representative data table illustrating the optimization process.

| Entry | Biocatalyst Conc. (g/L DCW*) | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 20 | 50 | 75 | >99 |

| 2 | 40 | 50 | 98 | >99 |

| 3 | 60 | 50 | >99 | >99 |

| 4 | 40 | 100 | 85 | >99 |

| 5 | 60 | 100 | 95 | >99 |

*DCW = Dry Cell Weight

As indicated in the table, increasing the biocatalyst concentration from 20 to 40 g/L significantly improves the conversion of a 50 mM substrate solution. However, further increasing the cell concentration to 60 g/L offers only a marginal improvement. Similarly, when the substrate concentration is increased, a higher biocatalyst concentration is required to achieve high conversion. Such optimization studies are crucial for developing a scalable and economically viable process nih.govnih.gov.

Cascade Biocatalytic Transformations Towards Chiral Alcohols

Enzymatic cascades, where multiple reaction steps are performed sequentially in a single pot, represent a highly efficient strategy in synthesis. They minimize downstream processing, reduce waste, and can shift reaction equilibria favorably.

A powerful bienzymatic cascade has been developed to convert ethylbenzene (B125841) derivatives into enantioenriched phenylethanols. nih.govd-nb.infotudelft.nlnih.gov This strategy can be directly applied to synthesize this compound from 3-vinylethylbenzene.

The process occurs in two main steps within a one-pot setup:

Oxidation : An unspecific peroxygenase from Agrocybe aegerita (rAaeUPO) catalyzes the oxidation of the ethyl group of 3-vinylethylbenzene to form the intermediate prochiral ketone, 3-Vinylacetophenone. This step requires the controlled addition of hydrogen peroxide. nih.govd-nb.infonih.gov

Reduction : Following the oxidation step, an (R)-selective alcohol dehydrogenase, such as the one from Lactobacillus kefir (LkADH), is added. This enzyme catalyzes the asymmetric reduction of the newly formed 3-Vinylacetophenone to the desired this compound with high enantioselectivity. Isopropanol is typically added as a sacrificial co-substrate for cofactor regeneration. nih.govd-nb.infonih.gov

This one-pot, two-step cascade has proven effective for a range of ethylbenzene derivatives, achieving good yields and excellent enantioselectivity, making it an economically and ecologically attractive methodology. nih.govd-nb.info

Table 2: Bienzymatic Cascade for (R)-Phenylethanol Synthesis Illustrative reaction scheme and components.

| Step | Reaction | Enzyme | Cofactor/Co-substrate | Product |

|---|---|---|---|---|

| 1 | Oxidation | Recombinant Peroxygenase (rAaeUPO) | H₂O₂ | 3-Vinylacetophenone |

Directed Evolution and Immobilization Strategies for Biocatalyst Improvement

The performance of naturally occurring enzymes is often not optimal for industrial applications. Directed evolution and immobilization are two key strategies for enhancing biocatalyst properties. nih.gov

Directed Evolution : This powerful technique mimics natural evolution in the laboratory to engineer enzymes with desired traits. caltech.edunih.gov It involves iterative rounds of gene mutagenesis to create libraries of enzyme variants, followed by high-throughput screening to identify mutants with improved properties such as higher activity, enhanced stability, or altered substrate specificity and enantioselectivity. nih.gov For the synthesis of this compound, directed evolution could be applied to a carbonyl reductase to increase its selectivity for 3-Vinylacetophenone or improve its stability under process conditions. nih.govsemanticscholar.org

Immobilization : Immobilization enhances the operational stability and facilitates the reuse of biocatalysts, which is crucial for cost-effective industrial processes. Enzymes or whole cells can be attached to or encapsulated within a solid support material. For example, an ene reductase has been successfully immobilized on Celite for use in organic solvents, demonstrating robustness and reusability rsc.org. Immobilizing the relevant reductase or the entire microbial cell on supports like nanoparticles, porous carriers, or gels can prevent catalyst washout, simplify product purification, and often improve the catalyst's resistance to temperature and solvent-induced denaturation dntb.gov.ua.

Chemical Asymmetric Synthesis Routes to this compound

Chemical methods for the asymmetric synthesis of this compound primarily involve the creation of the chiral center through enantioselective reactions. These can be broadly categorized into the reduction of a ketone precursor, the addition of nucleophiles to an aldehyde, and the construction of the vinyl-phenyl scaffold followed by the introduction of the chiral hydroxyl group.

Enantioselective Reduction of 3-Vinylacetophenone Precursors

A prominent strategy for the synthesis of this compound is the enantioselective reduction of the corresponding prochiral ketone, 3-vinylacetophenone. This approach leverages chiral catalysts to control the stereochemical outcome of the reduction, leading to the desired enantiomer.

The asymmetric hydrogenation of ketones is a powerful and well-established method for producing chiral alcohols with high enantiomeric purity. Ruthenium complexes featuring chiral ligands have been extensively studied and are highly effective for this transformation. The Noyori-type catalysts, which typically consist of a ruthenium center coordinated to a chiral diphosphine ligand (like BINAP) and a chiral diamine, are particularly noteworthy. ethz.chsioc-journal.cnscholaris.ca

The mechanism of these catalysts often involves a metal-ligand bifunctional pathway where the ruthenium hydride and the amine proton of the ligand participate in a concerted manner to reduce the carbonyl group. This process occurs in a chiral environment, allowing for high levels of enantioselectivity. While direct examples for the asymmetric hydrogenation of 3-vinylacetophenone are not extensively detailed in readily available literature, the principles can be applied from the successful reduction of analogous acetophenone derivatives. The vinyl group is generally stable under these hydrogenation conditions, which selectively reduce the ketone functionality.

Key factors influencing the success of this reaction include the choice of chiral ligand, solvent, temperature, and hydrogen pressure. The enantioselectivity is highly dependent on the precise structure of the chiral ligand and its ability to create a well-defined chiral pocket around the metal center.

Table 1: Representative Results for Asymmetric Hydrogenation of Acetophenone Derivatives with Ru-Catalysts

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru-BINAP/Diamine | Acetophenone | 1-Phenylethanol | >99% | scholaris.ca |

| RuCl2(BINAP) | Methyl acetoacetate | Methyl 3-hydroxybutanoate | >98% | ethz.ch |

| Ir(III)-ferrocenyl phosphinite | Substituted Acetophenones | Corresponding alcohols | up to 60% | nih.gov |

This table presents data for analogous substrates to illustrate the potential effectiveness of the methodology for 3-vinylacetophenone.

Stereoselective Alkylation and Grignard Additions

Another major avenue for the synthesis of chiral alcohols involves the stereoselective addition of nucleophiles, such as Grignard reagents or alkyl groups, to a carbonyl compound. The stereochemistry is controlled by the presence of a chiral auxiliary attached to either the electrophile or the nucleophile.

In this approach, a chiral auxiliary is attached to an aldehyde to create a chiral environment. The subsequent addition of a Grignard reagent, such as methylmagnesium bromide, proceeds with facial selectivity, leading to a diastereomerically enriched product. After the reaction, the chiral auxiliary can be removed to yield the desired enantiomer of the alcohol.

While specific examples utilizing analogues of Garner's aldehyde for the synthesis of this compound are not prominently documented, the general principle is well-established. For instance, chiral oxazolidine aldehydes have been shown to undergo Grignard additions with modest to high levels of asymmetric induction. researchgate.net The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary, which directs the approach of the nucleophile.

Stoichiometric chiral auxiliaries offer a robust and often predictable way to control stereochemistry. Evans oxazolidinones are a classic example of such auxiliaries and have been widely used in asymmetric alkylation reactions. uwindsor.cawikipedia.org The substrate, typically a carboxylic acid derivative, is first acylated with the chiral auxiliary. Deprotonation then forms a chiral enolate, which reacts with an electrophile from a sterically less hindered face. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

For the synthesis of this compound, a related strategy could involve the use of a chiral auxiliary to direct the addition of a methyl group to a derivative of 3-vinylbenzoic acid. For example, pseudoephenamine has been demonstrated as a practical chiral auxiliary for asymmetric synthesis, providing access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. harvard.edu

Table 2: Diastereoselective Alkylation of Pseudoephenamine Amides

| Entry | Electrophile | Product Diastereomeric Ratio |

| 1 | MeI | 97:3 |

| 2 | EtI | 98:2 |

| 3 | BnBr | >99:1 |

This table is adapted from literature on pseudoephenamine auxiliaries and demonstrates the high diastereoselectivities achievable, which could be applied to a synthesis targeting the desired compound. harvard.edu

Coupling Reactions for the Construction of Vinyl-Substituted Phenyl Scaffolds Followed by Stereoselective Functionalization

This strategy involves first constructing the 3-vinylphenyl core of the molecule using powerful carbon-carbon bond-forming reactions, followed by a separate stereoselective step to introduce the chiral alcohol functionality.

The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene. libretexts.org For the synthesis of the target scaffold, 3-bromoacetophenone could be coupled with ethylene (B1197577) to introduce the vinyl group. The resulting 3-vinylacetophenone can then be subjected to enantioselective reduction as described in section 2.2.1.1. The success of the Heck reaction is dependent on factors such as the catalyst, base, and solvent. nih.gov

Alternatively, the Suzuki-Miyaura coupling provides another robust method for forming the vinyl-phenyl bond. tcichemicals.com This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. For instance, 3-acetylphenylboronic acid could be coupled with a vinyl halide, such as vinyl bromide, to yield 3-vinylacetophenone. researchgate.net Similar to the Heck reaction pathway, the subsequent step would be the asymmetric reduction of the ketone. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Following the construction of the 3-vinylacetophenone scaffold, the final and crucial step is the enantioselective reduction of the ketone to the desired (R)-alcohol. The methods described in section 2.2.1.1, particularly the use of chiral ruthenium catalysts, would be directly applicable here. The key advantage of this two-step approach is the modularity, allowing for the optimization of the coupling and reduction steps independently.

Stereochemical Characterization and Analysis of R 1 3 Vinyl Phenyl Ethanol

Principles of Stereoisomerism and Enantiomeric Purity in 1-Phenylethanol (B42297) Systems

1-phenylethanol and its derivatives, including 1-(3-vinyl-phenyl)-ethanol, possess a single stereocenter at the carbon atom bearing the hydroxyl group. This gives rise to two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers. These are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules.

Enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. masterorganicchemistry.com Their distinction lies in their interaction with plane-polarized light; they rotate the light in equal but opposite directions. masterorganicchemistry.com This property is termed optical activity. The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one rotating it counter-clockwise is levorotatory (-). It is important to note that the (R)/(S) designation does not correlate with the direction of optical rotation. masterorganicchemistry.com

Enantiomeric purity is a critical parameter that quantifies the excess of one enantiomer over the other in a mixture. It is often expressed as enantiomeric excess (ee), which is the difference in the mole fractions of the two enantiomers. Determining enantiomeric purity is crucial for understanding the efficacy of asymmetric syntheses and for the characterization of chiral compounds. thieme-connect.de

Advanced Analytical Methodologies for Enantiomeric Excess and Configuration Determination

Several advanced analytical techniques are employed to resolve and quantify the enantiomers of chiral alcohols like 1-(3-vinyl-phenyl)-ethanol. These methods are based on the principle of converting the enantiomeric pair into diastereomers, which possess different physical and chemical properties, or by using a chiral environment that interacts differently with each enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. skpharmteco.com The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. libretexts.org These interactions, which can include hydrogen bonding, π-π stacking, and steric hindrance, result in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

For 1-phenylethanol and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.comnih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. mdpi.com

Table 1: Example HPLC Conditions for 1-Phenylethanol Enantiomer Resolution

| Parameter | Condition |

| Column | Chiralcel OB nih.gov |

| Mobile Phase | n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v) mdpi.com |

| Flow Rate | 1 mL/min mdpi.com |

| Detection | UV at 254 nm mdpi.com |

| Temperature | 15 °C mdpi.com |

While Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between enantiomers in an achiral solvent, it is a powerful tool for analyzing diastereomers. wikipedia.orgnih.govscispace.comnih.gov By converting the enantiomeric mixture of the alcohol into a pair of diastereomers through reaction with a chiral auxiliary, the resulting diastereomers will exhibit distinct NMR spectra, allowing for the determination of the enantiomeric excess. wikipedia.org

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with the chiral alcohol to form diastereomeric esters or ethers. wikipedia.orgnih.govnih.govrsc.org These diastereomers have different spatial arrangements and, consequently, their corresponding nuclei will experience different magnetic environments, leading to separate signals in the NMR spectrum. wikipedia.org

A commonly used CDA for chiral alcohols is Mosher's acid, (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). wikipedia.orgwikipedia.org Reaction of a scalemic mixture of 1-(3-vinyl-phenyl)-ethanol with (R)-MTPA chloride would yield two diastereomeric esters. The protons or other NMR-active nuclei near the stereocenter will have different chemical shifts, and the ratio of the integrated peak areas of these signals directly corresponds to the enantiomeric ratio of the original alcohol. wikipedia.org

Other strategies involve the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers through non-covalent interactions, or chiral lanthanide shift reagents, which induce larger chemical shift differences between the diastereomeric complexes. wikipedia.orgunipi.itacs.org

Table 2: Common Chiral Derivatizing and Solvating Agents for NMR Analysis of Chiral Alcohols

| Agent Type | Example | Interaction with Alcohol |

| Chiral Derivatizing Agent (CDA) | (R)-Mosher's acid (MTPA) | Covalent bond formation (ester) |

| Chiral Solvating Agent (CSA) | (R)-1-phenylethylamine | Non-covalent complex formation |

| Chiral Lanthanide Shift Reagent | Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) | Lewis acid-base interaction |

Optical rotation is a physical property of chiral substances that can be used to assess enantiomeric purity. libretexts.org A polarimeter is used to measure the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound. masterorganicchemistry.com The specific rotation, [α], is a standardized value calculated from the observed rotation, concentration, and path length. masterorganicchemistry.com

The enantiomeric excess (ee) can be determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer:

ee (%) = ([α]observed / [α]max) x 100

While this method is relatively simple, its accuracy depends on the precise knowledge of the specific rotation of the enantiomerically pure substance and is sensitive to experimental conditions such as temperature, solvent, and concentration. masterorganicchemistry.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Discrimination

Theoretical Frameworks for Predicting and Explaining Stereoselectivity

The stereochemical outcome of a chemical reaction that produces a chiral center is governed by the principles of stereoselectivity. In the synthesis of (R)-1-(3-vinyl-phenyl)-ethanol, for instance, through the asymmetric reduction of 3-vinylacetophenone, the preferential formation of one enantiomer over the other is explained by theoretical models that consider the steric and electronic interactions in the transition state.

Models such as the Cram's rule , Felkin-Anh model , and chelation-controlled models are used to predict the stereochemical course of nucleophilic additions to carbonyl groups. uwindsor.ca These models analyze the conformational arrangement of the substrate and the trajectory of the incoming nucleophile to predict which face of the carbonyl will be preferentially attacked, leading to the formation of one enantiomer in excess. The choice of model depends on the specific substrate and reaction conditions. For example, the Felkin-Anh model generally provides accurate predictions for non-chelating conditions, while chelation-controlled models are applicable when a Lewis acidic reagent can coordinate to both the carbonyl oxygen and a nearby Lewis basic group.

Application of the Felkin-Anh Model in Carbonyl Additions

The Felkin-Anh model is a widely accepted theoretical framework used to predict the stereochemistry of nucleophilic additions to carbonyl groups adjacent to a stereocenter. ox.ac.ukegyankosh.ac.in This model is predicated on a series of assumptions about the transition state of the reaction. It posits that the transition state is reactant-like, staggered, and dominated by torsional strain considerations. ox.ac.uk A key principle is that the largest group (L) on the adjacent chiral carbon orients itself perpendicular to the plane of the carbonyl group to minimize steric interactions. ox.ac.ukegyankosh.ac.in

The nucleophile then approaches the carbonyl carbon along the Bürgi-Dunitz trajectory, an angle of approximately 107°, which allows for the best overlap with the π* orbital of the carbonyl group. ox.ac.ukwikipedia.org The preferred pathway for this approach is from the side of the smallest substituent (S) on the chiral carbon, passing over the medium-sized substituent (M). This minimizes steric hindrance and leads to the formation of the major diastereomer. wikipedia.org

While this compound is typically synthesized via the asymmetric reduction of a prochiral ketone, 3-vinylacetophenone, which lacks a pre-existing adjacent stereocenter, the principles of the Felkin-Anh model are fundamental to understanding the steric and electronic factors that govern the stereoselective synthesis. In catalyzed asymmetric reductions, the chiral catalyst creates a chiral environment around the carbonyl group. This environment forces the substrate to adopt a conformation that minimizes steric interactions, similar to the substituent effects in the Felkin-Anh model, thereby directing the nucleophile (hydride) to one face of the carbonyl, leading to the desired (R)-enantiomer.

Table 1: Felkin-Anh Model Prediction for Nucleophilic Addition to an α-Chiral Ketone

| Substituent Priority at α-Carbon | Transition State Conformation | Trajectory of Nucleophilic Attack | Predicted Major Diastereomer |

|---|---|---|---|

| L = Large, M = Medium, S = Small | Largest group (L) is perpendicular to the C=O bond | Along Bürgi-Dunitz angle (~107°), approaching from the face with the smallest substituent (S) | Nucleophile adds to the less sterically hindered face |

Analysis via the Zimmerman-Traxler Model in Aldol-Type Reactions

The Zimmerman-Traxler model is a cornerstone concept for predicting the stereochemical outcome of aldol (B89426) reactions. openochem.org It proposes that reactions involving metal enolates proceed through a six-membered, chair-like cyclic transition state that minimizes steric hindrance and optimizes orbital alignment. openochem.orgharvard.edu This model effectively relates the geometry of the enolate (Z or E) to the relative stereochemistry (syn or anti) of the resulting β-hydroxy carbonyl product. harvard.eduyoutube.com

In the context of producing compounds structurally related to this compound, one could consider the aldol reaction of the enolate derived from 3-vinylacetophenone with an aldehyde, such as acetaldehyde (B116499). According to the Zimmerman-Traxler model:

A (Z)-enolate will preferentially lead to the syn-aldol adduct. In the chair-like transition state, the substituent from the aldehyde (R group of R-CHO) will favor an equatorial position to avoid 1,3-diaxial interactions with the substituents on the enolate. harvard.edu

An (E)-enolate will similarly favor a transition state where the aldehyde's R group is equatorial, leading to the formation of the anti-aldol adduct. youtube.com

The stereochemistry is highly dependent on the metal counter-ion of the enolate, with metals like boron reliably following these predicted pathways. harvard.edu The ability to selectively prepare either the (Z) or (E) enolate is therefore crucial for controlling the diastereoselectivity of the aldol addition.

Table 2: Zimmerman-Traxler Model Predictions for the Aldol Reaction of 3-Vinylacetophenone Enolate with Acetaldehyde

| Enolate Geometry | Preferred Transition State | Predicted Product Stereochemistry |

|---|---|---|

| (Z)-enolate | Chair-like, with the methyl group of acetaldehyde in an equatorial position | Syn-diastereomer |

| (E)-enolate | Chair-like, with the methyl group of acetaldehyde in an equatorial position | Anti-diastereomer |

Computational Chemistry Approaches to Reaction Pathway and Stereochemical Outcome Prediction

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting stereochemical outcomes with high accuracy. rsc.org Methods such as Density Functional Theory (DFT) allow for the detailed modeling of reaction pathways, including the structures and energies of reactants, transition states, and products. researchgate.net

In the asymmetric synthesis of this compound via the reduction of 3-vinylacetophenone, computational approaches can provide profound insights into the origin of enantioselectivity. researchgate.net By modeling the interaction between the prochiral ketone and the chiral catalyst (e.g., a transition metal complex or an enzyme), researchers can:

Identify the most stable conformation of the catalyst-substrate complex.

Calculate the energy barriers for the competing transition states that lead to the (R) and (S) enantiomers. The enantiomeric excess (e.e.) of a reaction is directly related to the difference in these activation energies (ΔΔG‡).

Analyze non-covalent interactions , such as CH-π interactions or hydrogen bonds, between the catalyst and the substrate that stabilize one transition state over the other, thus explaining the observed stereoselectivity. researchgate.net

These computational studies not only help to explain experimental results but also play a crucial role in the rational design of new, more efficient, and selective catalysts. researchgate.net However, the predictive power of these methods is sensitive to the level of theory and the complexity of the model, and uncertainties in calculated energies can sometimes affect the reliability of the enantioselectivity prediction. tudelft.nltudelft.nl

Table 3: Application of Computational Methods in Predicting Stereoselectivity

| Computational Method | Application | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state structures and energies for catalyst-substrate complexes. | Energy difference (ΔΔG‡) between diastereomeric transition states, prediction of enantiomeric ratio (er). rsc.org |

| Molecular Mechanics (MM) | Conformational analysis of flexible catalysts and substrates. | Identification of low-energy conformers for further quantum mechanical study. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions in transition states. | Elucidation of stabilizing interactions (e.g., hydrogen bonds, steric repulsion) that control stereoselectivity. |

| Microkinetic Modeling | Simulation of the entire catalytic cycle, considering all elementary steps. | More accurate prediction of enantiomeric excess by accounting for the impact of non-enantiodetermining steps. tudelft.nl |

Chemical Reactivity and Synthetic Transformations of R 1 3 Vinyl Phenyl Ethanol

Reactions Involving the Chiral Secondary Alcohol Functionality

The secondary alcohol group is a key feature of the molecule, conferring chirality and providing a handle for numerous synthetic modifications. Reactions at this site typically involve transformations of the hydroxyl group.

Esterification is a fundamental transformation for alcohols. In the context of chiral alcohols like (R)-1-(3-Vinyl-phenyl)-ethanol, enzymatic kinetic resolution via transesterification is a particularly powerful technique. This method is widely used for the separation of racemic mixtures of alcohols to obtain enantiomerically pure compounds. jocpr.com

Lipases are commonly employed biocatalysts for these resolutions due to their high enantioselectivity and ability to function in organic media. scielo.br The process involves the selective acylation of one enantiomer of a racemic alcohol in the presence of an acyl donor, such as vinyl acetate (B1210297). scielo.brnih.gov For a racemic mixture of 1-(3-Vinyl-phenyl)-ethanol, a lipase (B570770) would selectively catalyze the transfer of an acetyl group to the (R)-enantiomer, forming (R)-1-(3-Vinyl-phenyl)-ethyl acetate, while leaving the (S)-enantiomer largely unreacted. The resulting ester and the unreacted alcohol can then be separated. Lipase-catalyzed kinetic resolutions can achieve high enantiomeric excesses (>99%) and conversions approaching the theoretical maximum of 50%. nih.gov

The general mechanism for lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol. jocpr.com The enantioselectivity arises from the differential rates of reaction for the two enantiomers within the chiral active site of the enzyme.

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Substrate | Lipase Source | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (R,S)-1-phenylethanol | Novozyme 435 | Vinyl Acetate | n-Hexane | (R)-1-phenylethyl acetate & (S)-1-phenylethanol | >99% |

| (R,S)-aryltrimethylsilyl chiral alcohols | Various Lipases | Vinyl Acetate | Hexane (B92381) | (R)-acetylated product & (S)-alcohol | >99% nih.gov |

The oxidation of the secondary alcohol functionality in this compound yields the corresponding ketone, 3-vinylacetophenone. This transformation is a crucial step in many synthetic pathways. A variety of reagents and catalytic systems are available for the oxidation of secondary alcohols, with a key challenge being the selective oxidation of the alcohol in the presence of the reactive vinyl group. scribd.com

Optically pure secondary alcohols are valuable intermediates in organic synthesis. mdma.ch The enantioselective oxidation of a racemic secondary alcohol is a method for kinetic resolution, where one enantiomer is oxidized faster than the other. mdma.ch Efficient protocols for the oxidative kinetic resolution of secondary alcohols have been developed using catalysts such as Mn(III)-salen complexes with N-bromosuccinimide (NBS) as the oxidant. rsc.org Other methods employ chiral nitroxyl (B88944) radicals (like derivatives of TEMPO) in the presence of a co-oxidant like bleach, which can achieve efficient and rapid oxidation at low catalyst loadings. mdma.ch Furthermore, engineered enzymes, such as cholesterol oxidase, have been shown to catalyze the enantioselective oxidation of a range of secondary alcohols. nih.gov

For non-enantioselective oxidation, many classical methods exist. However, for complex molecules, achieving high chemoselectivity can be challenging. Ruthenium-based catalysts have been developed for the mild and selective oxidation of hindered secondary alcohols over primary alcohols. nih.gov

Table 2: Catalytic Systems for the Oxidation of Secondary Alcohols

| Catalytic System | Oxidant | Substrate Scope | Key Features |

|---|---|---|---|

| Chiral Nitroxyl Radical | Bleach | Secondary Alcohols | Fast, efficient, nonenzymatic catalyst for enantioselective oxidation. mdma.ch |

| Chiral Mn(III)-salen Complex | N-Bromosuccinimide (NBS) | Secondary Alcohols | Efficient for oxidative kinetic resolution, including ortho-substituted benzylic alcohols. rsc.org |

| Engineered Cholesterol Oxidase | O₂ | Aliphatic, cyclic, allylic, and benzylic secondary alcohols | O₂-driven, operates under mild conditions. nih.gov |

The hydroxyl group of this compound can be readily derivatized to introduce other functional groups, thereby expanding its synthetic utility. A common derivatization is etherification, which involves converting the alcohol into an ether. This can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. organic-chemistry.org Palladium-catalyzed methods have also been developed for the intermolecular hydroalkoxylation of dienes, providing another route to ethers. organic-chemistry.org Such derivatization can be used to install protecting groups or to link the chiral moiety to other molecules for applications in materials science or asymmetric catalysis.

Reactions of the Vinyl Moiety

The vinyl group is the second key reactive site in this compound. It can undergo a variety of addition and polymerization reactions, making the molecule a valuable monomer for the synthesis of functional and chiral polymers.

The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions. The resulting polymers possess chiral pendant groups, which can induce chirality in the polymer backbone and lead to materials with unique optical properties, such as circularly polarized luminescence. mdpi.com

Chiral vinyl monomers can be polymerized via anionic, cationic, or radical methods to produce homopolymers. mdpi.com Furthermore, they can be copolymerized with other achiral monomers, such as styrene (B11656), to introduce chiral centers into well-known polymer structures. mdpi.comresearchgate.net Even small amounts of the chiral monomer incorporated into a copolymer can induce significant chiral properties in the final material. mdpi.com The synthesis of polymers from functional vinyl monomers is a broad field, with applications ranging from chiral stationary phases for chromatography to advanced optical materials. semanticscholar.org

The carbon-carbon double bond of the vinyl group can undergo various addition reactions chemoselectively, without affecting the secondary alcohol functionality. Two important examples are hydroboration-oxidation and epoxidation.

Hydroboration-Oxidation: This two-step reaction sequence effectively adds water across the double bond in an anti-Markovnikov fashion. wikipedia.orgmasterorganicchemistry.com Treatment of this compound with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide and a base, would convert the vinyl group into a primary alcohol. yale.edud-nb.infobyjus.com This results in the formation of (R)-1-(3-(2-hydroxyethyl)phenyl)ethanol. The hydroboration step proceeds via a syn addition of the hydrogen and boron atoms to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com The use of bulkier borane reagents like 9-BBN can enhance regioselectivity for the terminal carbon of the vinyl group, which is particularly useful for substrates with multiple double bonds. d-nb.info

Epoxidation: The vinyl group can be selectively oxidized to form an epoxide, a three-membered cyclic ether. This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or metal-catalyzed systems with hydroperoxides. acs.org The presence of the nearby hydroxyl group can influence the stereoselectivity of the epoxidation, a phenomenon known as a directing effect. youtube.com The resulting epoxide is a versatile synthetic intermediate that can be opened by various nucleophiles to introduce a range of functionalities. acs.orgresearchgate.net For example, reaction with an alcohol under acidic conditions can lead to the formation of a β-hydroxy ether. researchgate.net This chemoselective transformation would yield (R)-1-(3-(oxiran-2-yl)phenyl)ethanol.

Functionalization of the Vinyl Group via Olefin Metathesis or Hydroboration-Oxidation

The vinyl group of this compound is amenable to various addition and transformation reactions, allowing for the introduction of new functional groups while preserving the chiral alcohol center.

Olefin Cross-Metathesis

Olefin cross-metathesis (CM) is a powerful method for forming new carbon-carbon double bonds. nih.gov In this reaction, the terminal vinyl group of this compound can be coupled with another olefinic partner in the presence of a ruthenium-based catalyst, such as a Grubbs-type catalyst. nih.govnih.gov This transformation is highly versatile, enabling the introduction of a wide array of functional groups onto the phenyl ring. nih.govfigshare.com The reaction typically proceeds with the release of ethylene (B1197577) gas, which drives the equilibrium toward the product. nih.gov A variety of terminal olefins can be successfully employed in these reactions, often with high stereoselectivity for the E-isomer of the resulting disubstituted olefin. nih.gov

Interactive Data Table: Examples of Olefin Cross-Metathesis Partners

| Olefin Partner | Catalyst | Resulting Functional Group | Product Structure |

| Styrene | Grubbs II Catalyst | Stilbene derivative | |

| Methyl Acrylate | Grubbs II Catalyst | Cinnamate ester derivative | |

| Allyltrimethylsilane | Grubbs I Catalyst | Allylic silane (B1218182) derivative | |

| 1-Hexene | Hoveyda-Grubbs II | Substituted alkene chain |

Hydroboration-Oxidation

Interactive Data Table: Hydroboration-Oxidation of the Vinyl Group

| Step | Reagents | Intermediate/Product | Key Transformation |

| 1. Hydroboration | BH₃·THF | Organoborane intermediate | Anti-Markovnikov addition of B-H across C=C |

| 2. Oxidation | H₂O₂, NaOH, H₂O | (R)-1-(3-(2-hydroxyethyl)phenyl)ethanol | Replacement of Boron with a hydroxyl group |

Collective Transformations Impacting Both Chiral Center and Vinyl Group

Certain reactions can be employed to modify both the chiral alcohol and the vinyl group, or where the transformation of one group leads to a product whose second group can be subsequently functionalized.

The dehydration of the secondary alcohol in this compound is a potential route to creating a new unsaturated system. Acid-catalyzed dehydration of 1-phenylethanol (B42297) and its derivatives is a known method for producing styrenes. osti.govgoogle.com This transformation typically proceeds via an E1-type mechanism involving a stable benzylic carbocation intermediate. osti.gov A variety of catalysts, including Brønsted acids, solid acid catalysts like zeolites, and homogeneous iron(II) or copper(II) complexes, can facilitate this reaction. osti.govnih.govresearchgate.net For this compound, a simple intramolecular dehydration would be expected to yield 3-vinylstyrene.

However, the synthesis of the specifically named compound, 1-(3-vinylphenyl)-1-phenylethylene, a 1,1-diarylethylene derivative, is not achieved by a simple dehydration of the starting alcohol. Literature reports indicate that this structure is synthesized via a different pathway, namely the dehydrogenation of a 1-(3-ethylphenyl)-1-phenylethane precursor in the presence of a dehydrogenation catalyst. prepchem.com

Interactive Data Table: Catalysts for Dehydration of 1-Phenylethanol Analogs

| Catalyst Type | Example | Typical Temperature | Product |

| Homogeneous Metal Complex | [Fe(OTf)₂(FOX)] | Moderate | Styrene |

| Homogeneous Metal Complex | [Cu(mesoFOX-L1)(MeCN)][OTf]₂ | 120 °C | Styrene nih.gov |

| Solid Acid Catalyst | H-ZSM-5 Zeolite | 170 °C | Styrene |

| Acidic Resin | Amberlyst-15 | Liquid Phase | Styrene researchgate.net |

| Acid Mixture | p-Toluenesulfonic acid / o-toluenesulfonic acid | 180-250 °C | Styrene google.com |

The unsaturated products derived from this compound can undergo carbonylation, introducing a carbonyl group into the molecule. This reaction typically involves carbon monoxide and a transition metal catalyst.

For a di-unsaturated compound like 3-vinylstyrene (the expected simple dehydration product), selective carbonylation presents a challenge. However, for a derivative such as 1-(3-vinylphenyl)-1-phenylethylene, the terminal vinyl group is a prime target for such transformations. Vanadyl species have been shown to catalyze the β-oxidative carbonylation of styrene derivatives in the presence of an aldehyde and an oxidant. researchgate.net Furthermore, palladium-catalyzed reactions are a well-established method for the carbonylation of C-H bonds or aryl halides. nih.gov The carbonylation of the vinyl group could lead to various products, including carboxylic acids or esters, depending on the reaction conditions and the presence of nucleophiles like water or alcohols. google.com

Interactive Data Table: Potential Carbonylation Reactions

| Substrate | Catalyst System | Reagents | Potential Product Class |

| 1-(3-vinylphenyl)-1-phenylethylene | Vanadyl(IV) acetylacetonate | Benzaldehyde, t-BuOOH, CO | β-hydroxy- or β-peroxy-ketone researchgate.net |

| 1-(3-vinylphenyl)-1-phenylethylene | Palladium(II) acetate / DPPP | CO, Zn, Benzyl Bromide | Phenyl ketone derivative nih.gov |

| 1-(3-vinylphenyl)-1-phenylethylene | Rhodium or Iridium complex | CO, H₂O/Alcohol | Carboxylic acid or ester derivative |

Advanced Research Directions and Emerging Methodologies for R 1 3 Vinyl Phenyl Ethanol

Development of Continuous Flow Processes for Chiral 1-Phenylethanol (B42297) Synthesis

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing, offering enhanced safety, better process control, and easier scalability. nih.gov For the synthesis of chiral 1-phenylethanol derivatives, flow processes are being developed to improve efficiency and yield.

Research in this area focuses on multi-step syntheses integrated into a single, continuous-flow system. For instance, a flow route could involve the in-situ formation of a Grignard reagent from a protected 3-bromostyrene, followed by its reaction with an appropriate aldehyde. acs.org This approach minimizes the handling of hazardous organometallic intermediates. Subsequent steps, such as asymmetric reduction of the resulting ketone to the desired (R)-alcohol, can also be incorporated into the flow system using packed-bed reactors containing immobilized catalysts.

The Peterson olefination is another relevant reaction that has been adapted to flow chemistry to produce vinylarenes. acs.org A proposed flow process for a related synthesis involves the reaction of a silylmethyl Grignard reagent with an aldehyde to form a β-silyl alcohol intermediate, which is then eliminated to form the alkene. acs.org Such strategies could be adapted for the vinyl moiety of (R)-1-(3-Vinyl-phenyl)-ethanol. The benefits of flow chemistry in this context include precise control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and purity. nih.govrsc.org

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio | Highly efficient due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced due to small channel dimensions |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes at any given time nih.gov |

| Scalability | Difficult, often requires re-optimization | Simpler, achieved by extending operation time ("scaling out") nih.gov |

| Process Control | Less precise, potential for hotspots | Precise control over temperature, pressure, and residence time |

Design and Implementation of Chemoenzymatic and Multicatalytic Systems

Chemoenzymatic and multicatalytic one-pot systems combine the best of both chemical and biological catalysis to create highly efficient and selective reaction cascades. These strategies are particularly valuable for synthesizing complex chiral molecules like this compound, as they can reduce the number of intermediate purification steps, saving time, solvents, and resources. semanticscholar.org

A potential chemoenzymatic route could involve a chemical cross-coupling reaction to construct the vinylphenyl ketone precursor, followed by an enantioselective bioreduction in the same pot to yield the final chiral alcohol. For example, researchers have successfully combined a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with an enantioselective bioreduction mediated by Daucus carota root to produce chiral triazoles in a one-pot, two-step procedure in aqueous media. semanticscholar.org A similar strategy could be envisioned where a palladium-catalyzed coupling forms 3-vinylacetophenone, which is then asymmetrically reduced by a specific alcohol dehydrogenase.

Discovery and Engineering of Novel Biocatalysts and Recyclable Chemical Catalysts

The catalyst is the cornerstone of any efficient asymmetric synthesis. Significant research efforts are dedicated to discovering new catalysts and improving existing ones for better activity, selectivity, and recyclability.

Novel Biocatalysts: Enzymes, particularly alcohol dehydrogenases (ADHs), are excellent biocatalysts for the asymmetric reduction of ketones to chiral alcohols due to their high enantioselectivity. nih.gov Researchers are actively mining genomes to discover novel ADHs with desired properties. For instance, a robust medium-chain ADH from Rhodococcus R6 (RhADH) was identified and used to catalyze the asymmetric reduction of various aromatic ketones to their corresponding chiral alcohols with high enantioselectivity (>99% e.e.). nih.gov To overcome cofactor limitations, such biocatalytic reductions are often designed as dual-enzyme coupled systems, where another enzyme like formate (B1220265) dehydrogenase (FDH) is used to regenerate the consumed NADH cofactor. nih.gov Protein engineering is also used to tailor the substrate scope and improve the stability of existing enzymes for industrial applications.

Recyclable Chemical Catalysts: While homogeneous catalysts often exhibit high activity and selectivity, their separation from the product and reuse can be challenging. nih.gov To address this, researchers are developing heterogeneous and recyclable catalysts. One approach involves immobilizing chiral metal complexes onto solid supports. For example, optically pure rhodium(I) complexes have been immobilized onto smectite clays (B1170129) like montmorillonite (B579905) K-10, creating a recyclable catalyst for the asymmetric hydroboration of vinylarenes. nih.gov These solid-supported catalysts can be easily separated by filtration and reused multiple times with minimal loss of activity. nih.govnih.gov Other strategies include the use of magnetic nanoparticles or polymer supports to facilitate catalyst recovery. nih.govmetu.edu.tr For instance, a polymer-bound oxazaborolidine catalyst has been developed for the enantioselective borane (B79455) reduction of ketones. researchgate.net

| Catalyst Type | Catalyst Example | Target Reaction | Key Advantages |

| Biocatalyst | Alcohol Dehydrogenase (RhADH) from Rhodococcus R6 nih.gov | Asymmetric reduction of aromatic ketones | High enantioselectivity (>99% e.e.), mild reaction conditions |

| Recyclable Chemical Catalyst | Rh(I)-BINAP complex immobilized on Montmorillonite K-10 clay nih.gov | Asymmetric hydroboration of vinylarenes | Simple separation, good retention of metal, efficient recycling |

| Recyclable Chemical Catalyst | Polymer-bound oxazaborolidine researchgate.net | Asymmetric borane reduction of ketones | Recyclable with little to no loss of performance |

| Biocatalyst | Lipase (B570770) (Novozyme 435) nih.gov | Kinetic resolution of (R,S)-1-phenylethanol | High stereoselectivity, irreversible reaction with vinyl acetate (B1210297) |

Integration of Sustainable and Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and economically viable. yale.edugctlc.org The synthesis of this compound is increasingly being viewed through this lens.

Key principles being actively integrated include:

Catalysis: Using catalytic reagents (both chemical and biological) is superior to using stoichiometric reagents because they are used in small amounts and can be recycled, which minimizes waste. acs.org The use of enzymes and recyclable metal complexes as described above are prime examples. nih.govacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. gctlc.orgacs.org Asymmetric transfer hydrogenation, for instance, can exhibit 100% atom economy in principle. acs.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources is a cornerstone of sustainability. Research has shown the potential to synthesize key intermediates like 3-vinylphenol (B127234) from cashew nut shell liquid (CNSL), a byproduct of the food industry. rsc.org This bio-based route offers a sustainable alternative to petroleum-derived feedstocks.

Safer Solvents and Auxiliaries: Efforts are being made to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. yale.edu Chemoenzymatic syntheses are often performed in aqueous media, reducing the reliance on volatile organic compounds. semanticscholar.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. gctlc.org Biocatalytic processes often operate under mild conditions, making them more energy-efficient than many traditional chemical methods that require high temperatures and pressures. nih.gov

By embracing these principles, the next generation of synthetic routes to this compound will not only be more efficient but also significantly more sustainable.

Applications of R 1 3 Vinyl Phenyl Ethanol As a Chiral Intermediate

Precursors for Advanced Pharmaceutical Building Blocks

The enantiomerically pure nature of (R)-1-(3-Vinyl-phenyl)-ethanol makes it a crucial starting material for the synthesis of complex chiral molecules targeted for pharmaceutical applications. Chiral alcohols, particularly phenylethanol derivatives, are recognized as important intermediates in the production of enantiopure drugs. The biological activity of many pharmaceuticals is dependent on their specific stereochemistry, making the use of such chiral precursors essential.

Intermediates in the Synthesis of Chiral Drug Candidates (e.g., NK-1 Receptor Antagonists)

This compound and its derivatives serve as key intermediates in the synthesis of complex pharmaceutical agents, including neurokinin-1 (NK-1) receptor antagonists. These antagonists are a class of compounds targeted for treating chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and major depressive disorders. thieme-connect.commedchemexpress.comnih.gov

One notable example is the drug candidate Casopitant, a potent and selective NK-1 receptor antagonist. thieme-connect.comnih.gov The synthesis of Casopitant and related molecules involves the construction of a complex piperidine (B6355638) core. While the final structure of Casopitant does not retain the vinyl group, chiral phenylethylamine moieties, which can be derived from chiral phenylethanols, form a critical part of the molecule responsible for binding to the NK-1 receptor. thieme-connect.comamericanchemicalsuppliers.com The synthesis pathways for these drugs often rely on the availability of high-purity chiral intermediates to build the necessary stereocenters that are crucial for therapeutic efficacy. thieme-connect.com The general structure of many NK-1 receptor antagonists features bis-aromatic motifs, where a chiral linker connects substituted phenyl rings, a role for which derivatives of this compound are well-suited.

Construction of Neuroprotective Compounds

The synthesis of novel neuroprotective agents is another significant application for chiral phenylethanol derivatives. Research has shown that compounds derived from structures closely related to this compound exhibit potential therapeutic effects for neurodegenerative conditions like Parkinson's disease.

For instance, a structurally similar compound, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, is a key chiral building block for an experimental neuroprotective compound. This highlights the utility of the (R)-1-(substituted-phenyl)ethanol scaffold in medicinal chemistry for neurological diseases. Furthermore, novel vinyl sulfonate compounds have been developed and evaluated for their antioxidant, anti-inflammatory, and neuroprotective effects. These compounds function as activators of the Nrf2 signaling pathway, which is crucial for cellular protection against oxidative stress.

A study on these vinyl sulfonates demonstrated their synthesis from various styrene (B11656) precursors. The most potent of these compounds showed significant efficacy in activating Nrf2, inducing the expression of antioxidant enzymes, and reducing inflammatory mediators in both microglial and neuroblastoma cells. The data below summarizes the Nrf2 activation efficacy for a series of synthesized vinyl sulfonate compounds.

| Compound | Substituent (R1) | Substituent (R2) | Nrf2 EC50 (μM) |

|---|---|---|---|

| 3a | -H | -H | 1.040 ± 0.015 |

| 3b | 4-OMe | -H | 1.480 ± 0.047 |

| 3c | 2-OMe | 2'-Cl | 0.076 ± 0.009 |

| 3d | 3-OMe | 2'-Cl | 0.165 ± 0.026 |

| 3e | 4-OMe | 2'-Cl | 0.237 ± 0.015 |

| 3f | 2-OMe | 3'-Cl | 0.698 ± 0.016 |

| 3g | 3-OMe | 3'-Cl | 0.943 ± 0.050 |

The lead compound from this series also demonstrated potent therapeutic effects in an animal model of Parkinson's disease. The vinyl group present in this compound provides a reactive handle for the synthesis of such vinyl sulfonate derivatives, positioning it as a valuable intermediate for developing new neuroprotective drugs.

Key Components in Agrochemical Synthesis

The demand for enantiomerically pure compounds extends to the agrochemical industry, where stereochemistry can significantly influence the efficacy and environmental impact of pesticides and herbicides. Chiral phenylethanol derivatives are recognized as valuable intermediates for the synthesis of these specialized chemicals. The specific biological activity of an agrochemical is often attributable to only one enantiomer, while the other may be inactive or even detrimental. By using a chiral building block like this compound, manufacturers can synthesize the desired active enantiomer selectively, leading to more potent products with potentially lower application rates and reduced environmental load.

Role in the Production of High-Value Fine Chemicals

In the broader fine chemicals industry, this compound serves as a versatile chiral building block for synthesizing a variety of complex organic molecules. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in fragrances, food additives, and specialty polymers.

The utility of this compound in this sector stems from its bifunctional nature. The chiral secondary alcohol can undergo a wide range of chemical transformations, such as esterification, etherification, or oxidation, while preserving its stereochemical integrity. Simultaneously, the vinyl group can participate in addition reactions, polymerization, or cross-coupling reactions. This dual reactivity allows for the construction of intricate molecular architectures from a single, readily available chiral starting material, making it a high-value intermediate for custom synthesis and the development of novel chemical products.

Utilization in Materials Science: Development of Chiral Polymer Scaffolds

The presence of a polymerizable vinyl group makes this compound a valuable monomer for applications in materials science, specifically in the development of chiral polymer scaffolds. When this molecule is polymerized, the chiral center is incorporated into the polymer side chain, imparting chirality to the entire macromolecular structure.

These chiral polymers have several advanced applications:

Chiral Stationary Phases (CSPs): They can be used as the stationary phase in chromatography columns for the enantioselective separation of racemic mixtures, a critical process in the pharmaceutical industry.

Asymmetric Catalysis: The chiral polymer can act as a scaffold to support catalytic sites, creating a heterogeneous catalyst that can be easily recovered and reused for asymmetric synthesis.

Chiral Sensors: Materials with chiral properties can be designed to interact differently with the enantiomers of other molecules, enabling the development of sensors capable of detecting and quantifying specific enantiomers.

The synthesis of optically active polymers often involves the chemical modification of a pre-existing polymer or the polymerization of a chiral monomer. The structure of this compound makes it an ideal candidate for the latter approach, leading to the creation of advanced materials with tailored stereospecific properties.

Q & A

Q. What are the common synthetic routes for preparing (R)-1-(3-Vinyl-phenyl)-ethanol, and how can reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via asymmetric reduction of the corresponding ketone precursor, 1-(3-Vinyl-phenyl)-ethanone, using chiral catalysts or biocatalysts. For example, enzymatic reduction with alcohol dehydrogenases (ADHs) in aqueous buffer systems (pH 7–8) at 25–30°C can achieve high enantioselectivity (>90% ee) . Acid-catalyzed hydration of styrene derivatives (e.g., 3-vinylacetophenone) under controlled temperature (60–80°C) is another route, but this method may require subsequent kinetic resolution to isolate the (R)-enantiomer . Key parameters affecting enantiomeric purity include catalyst loading, solvent polarity, and reaction time.

Q. How is the enantiomeric purity of this compound validated experimentally?

- Methodological Answer : Enantiomeric excess (ee) is quantified using chiral HPLC or GC with columns such as Chiralpak AD-H or Cyclodextrin-based phases. Nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) can also differentiate enantiomers via splitting of proton signals . Absolute configuration is confirmed by comparing optical rotation values ([α]D) with literature data or via X-ray crystallography of derivatives (e.g., Mosher esters) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a chiral building block for synthesizing β-blockers, antiviral agents, and anti-inflammatory drugs. Its vinyl group enables functionalization via Heck coupling or epoxidation, facilitating the creation of complex pharmacophores. For instance, coupling with aryl halides under palladium catalysis generates biaryl motifs common in kinase inhibitors .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-vinyl substituent influence the compound’s reactivity in asymmetric transformations?

- Methodological Answer : The vinyl group introduces steric hindrance near the hydroxyl-bearing carbon, which can alter substrate binding in enzymatic reductions. For example, ADHs with larger active sites (e.g., from Lactobacillus brevis) accommodate the substituent, achieving higher turnover rates compared to smaller catalysts . Electronically, the vinyl group’s conjugation with the phenyl ring stabilizes transition states in oxidation reactions, as evidenced by density functional theory (DFT) studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity data often arise from impurities in starting materials or differences in assay conditions (e.g., solvent polarity, cell lines). Rigorous purification (e.g., flash chromatography, recrystallization) and standardized bioassays (e.g., MIC testing for antimicrobial activity) are critical . Meta-analyses of structure-activity relationship (SAR) datasets can identify outliers caused by unoptimized synthetic protocols .

Q. How can biocatalytic synthesis of this compound be optimized for industrial scalability?

- Methodological Answer : Immobilization of ADHs on silica or polymer supports enhances reusability (≥10 cycles with <10% activity loss) and tolerance to organic solvents (e.g., 20% DMSO). Fed-batch reactors with in situ product removal (e.g., via adsorption on XAD-4 resin) improve yields (>80%) and reduce enzyme inhibition . Computational protein engineering (e.g., directed evolution) can tailor enzyme stability for continuous flow systems .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.